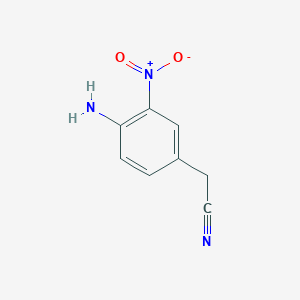

2-(4-Amino-3-nitrophenyl)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Amino-3-nitrophenyl)acetonitrile is an organic compound with the molecular formula C8H7N3O2 It is characterized by the presence of an amino group and a nitro group attached to a phenyl ring, along with an acetonitrile group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3-nitrophenyl)acetonitrile typically involves the nitration of a precursor compound followed by the introduction of the amino group. One common method involves the nitration of benzyl cyanide using a mixture of nitric acid and sulfuric acid at low temperatures to form 4-nitrobenzyl cyanide. This intermediate is then subjected to reduction conditions to introduce the amino group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Amino-3-nitrophenyl)acetonitrile undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Various nucleophiles under basic or acidic conditions.

Oxidation: Strong oxidizing agents such as potassium permanganate.

Major Products

Reduction: 2-(4-Amino-3-aminophenyl)acetonitrile.

Substitution: Depending on the nucleophile, various substituted derivatives of the original compound.

Applications De Recherche Scientifique

2-(4-Amino-3-nitrophenyl)acetonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-(4-Amino-3-nitrophenyl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitro and amino groups play a crucial role in its reactivity and interactions with other molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Amino-3-nitrobenzonitrile: Similar structure but lacks the acetonitrile group.

2-Amino-4-nitrophenylacetonitrile: Similar but with different positioning of the amino and nitro groups.

Uniqueness

2-(4-Amino-3-nitrophenyl)acetonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies .

Activité Biologique

2-(4-Amino-3-nitrophenyl)acetonitrile, a compound with the molecular formula C8H7N3O2, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the current understanding of its biological activity, supported by relevant studies and data.

- Molecular Structure : The compound features a nitrile group attached to a phenyl ring that carries an amino and a nitro substituent. This unique structure may contribute to its biological properties.

- CAS Number : 14891905

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 µM |

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Enterococcus faecalis | 8.33 - 23.15 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

| Salmonella typhi | 11.29 - 77.38 µM |

These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents, particularly against resistant strains .

Anticancer Activity

In addition to its antimicrobial properties, studies have shown that this compound may have anticancer effects. Research has focused on its ability to inhibit cell proliferation in various cancer cell lines:

- Cell Lines Tested : Human prostate (PC-3) and lung (SK-LU-1) cancer cell lines.

- Mechanism of Action : The compound has been suggested to inhibit topoisomerase enzymes, which are critical for DNA replication and cell division in cancer cells .

Case Studies

- Cytotoxicity Studies : In vitro experiments demonstrated that this compound significantly reduced cell viability in cancer cell lines treated with chemotherapeutic agents like doxorubicin and cisplatin, indicating its potential as a cytoprotective agent .

- Synergistic Effects : The compound showed synergistic effects when combined with other anticancer drugs, enhancing their efficacy while reducing cytotoxicity to normal cells .

Mechanistic Insights

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : It is believed to inhibit key enzymes involved in cellular proliferation and survival, such as topoisomerases.

- Free Radical Scavenging : The presence of the amino and nitro groups may contribute to antioxidant properties, helping to protect cells from oxidative stress induced by chemotherapeutics .

Propriétés

IUPAC Name |

2-(4-amino-3-nitrophenyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-4-3-6-1-2-7(10)8(5-6)11(12)13/h1-2,5H,3,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNLMWPHWILCLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10565034 |

Source

|

| Record name | (4-Amino-3-nitrophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79545-11-2 |

Source

|

| Record name | (4-Amino-3-nitrophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.